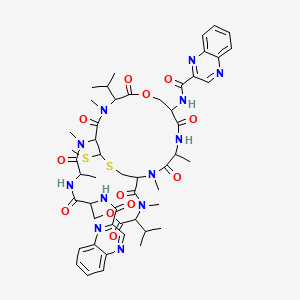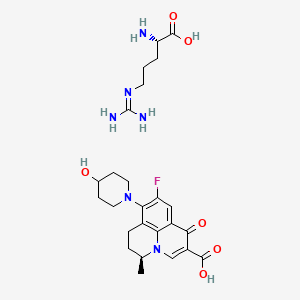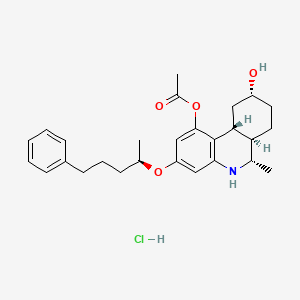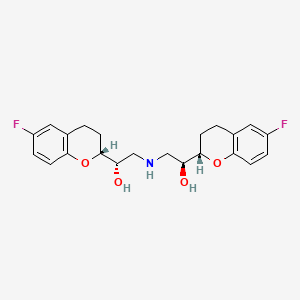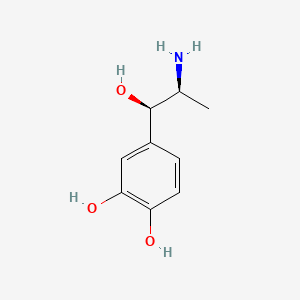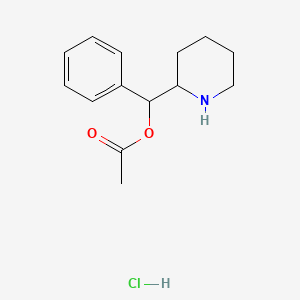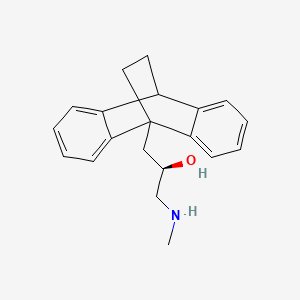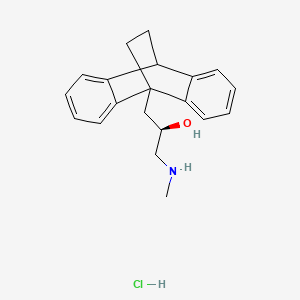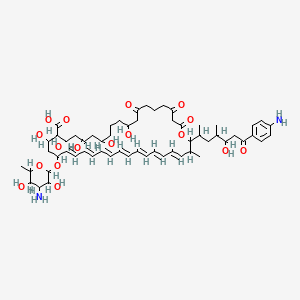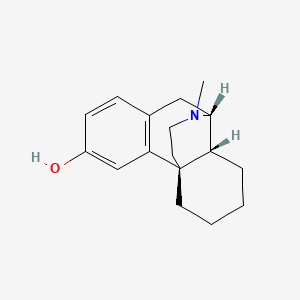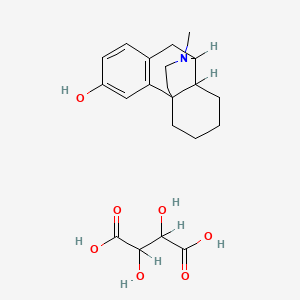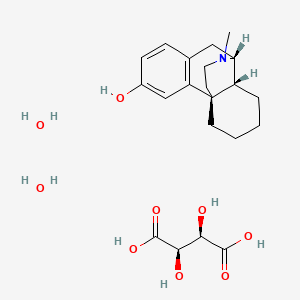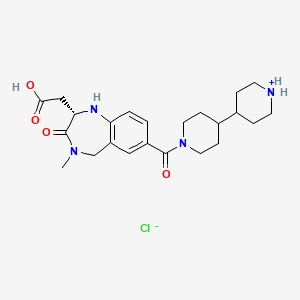
Lotrafiban hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lotrafiban Hydrochloride is a member of the latest generation of orally-active platelet glycoprotein IIb/IIIa blockers. It has been investigated for its potential to treat ischemic conditions such as unstable angina, restenosis after percutaneous coronary intervention, and stroke . This compound is known for its ability to inhibit platelet aggregation, making it a promising candidate for preventing thrombotic events.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lotrafiban Hydrochloride is synthesized through a series of chemical reactions involving the formation of a peptidomimetic structure. The synthesis typically involves the esterification of a prodrug, which is then converted by plasma and liver esterases to the active form .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes multiple purification steps to remove any impurities and achieve the desired chemical composition.
Chemical Reactions Analysis
Types of Reactions: Lotrafiban Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique chemical properties and potential therapeutic applications.
Scientific Research Applications
Chemistry: It is used as a model compound for studying platelet aggregation inhibitors and their chemical properties.
Biology: It is used to investigate the mechanisms of platelet aggregation and the role of glycoprotein IIb/IIIa in thrombotic events.
Industry: It is used in the development of new antiplatelet therapies and as a reference compound for quality control in pharmaceutical manufacturing.
Mechanism of Action
Lotrafiban Hydrochloride exerts its effects by blocking the binding of fibrinogen and von Willebrand Factor to the platelet glycoprotein IIb/IIIa receptor . This inhibition prevents platelet aggregation, reducing the risk of thrombotic events. The compound is converted from an esterified prodrug by plasma and liver esterases to a peptidomimetic of the arginine-glycine-aspartic acid amino acid sequence, which mimics the binding site of fibrinogen .
Comparison with Similar Compounds
Abciximab: Another glycoprotein IIb/IIIa inhibitor used to prevent platelet aggregation.
Eptifibatide: A cyclic heptapeptide that inhibits platelet aggregation by blocking glycoprotein IIb/IIIa.
Tirofiban: A non-peptide glycoprotein IIb/IIIa inhibitor used to prevent thrombotic events.
Uniqueness of Lotrafiban Hydrochloride: this compound is unique due to its oral bioavailability and its specific mechanism of action as a peptidomimetic inhibitor. Unlike other glycoprotein IIb/IIIa inhibitors, this compound is designed to be administered orally, making it more convenient for patients .
Properties
CAS No. |
179599-82-7 |
|---|---|
Molecular Formula |
C23H33ClN4O4 |
Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-[(2S)-4-methyl-3-oxo-7-(4-piperidin-4-ylpiperidine-1-carbonyl)-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C23H32N4O4.ClH/c1-26-14-18-12-17(2-3-19(18)25-20(23(26)31)13-21(28)29)22(30)27-10-6-16(7-11-27)15-4-8-24-9-5-15;/h2-3,12,15-16,20,24-25H,4-11,13-14H2,1H3,(H,28,29);1H/t20-;/m0./s1 |
InChI Key |
ZTHSAEXVSBEBHE-BDQAORGHSA-N |
SMILES |
CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O.Cl |
Isomeric SMILES |
CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)N[C@H](C1=O)CC(=O)O.Cl |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
179599-82-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-7-((4-(4-piperidyl)piperidino)carbonyl)-1H-1,4-benzodiazepine-2-acetic acid, monohydrochloride lotrafiban lotrafiban hydrochloride SB 214857 SB-214857 SB214857 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


